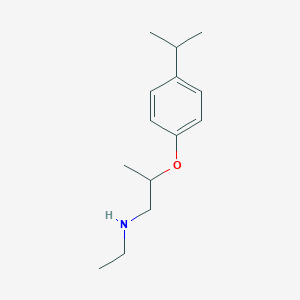

N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine

Description

Properties

IUPAC Name |

N-ethyl-2-(4-propan-2-ylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-5-15-10-12(4)16-14-8-6-13(7-9-14)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPBVDAVIAHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)OC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Halogenated Intermediate

- Starting from a β-hydroxypropylamine or a propiophenone derivative, the hydroxyl group is replaced by a halogen (chlorine or bromine) using reagents such as thionyl chloride (SOCl₂) under reflux conditions in chloroform or similar solvents.

- Example: N,N-dimethyl 3-phenyl-3-hydroxypropylamine is converted to N,N-dimethyl 3-phenyl-3-chloropropylamine hydrochloride by treatment with SOCl₂ at reflux for several hours. The product is isolated by filtration and washing with acetone.

Formation of Aryloxypropyl Intermediate

- The halogenated intermediate is reacted with the sodium salt of a substituted phenol (in this case, 4-isopropylphenol) in a polar solvent such as methanol or ethylene glycol.

- The reaction mixture is refluxed for several days (up to 5 days) to ensure complete ether formation.

- After completion, the reaction mixture is worked up by removing the solvent, extracting with ether, washing with aqueous sodium hydroxide and water to remove impurities, and drying the ether layer to isolate the aryloxypropylamine intermediate.

Amination to Introduce the N-Ethyl Group

- The aryloxypropyl intermediate (bearing a halogen or a reactive leaving group) is reacted with ethylamine or an ethylamine source.

- This reaction typically occurs under reflux in solvents such as methanol or acetonitrile, sometimes in the presence of a base like potassium carbonate and a catalytic amount of potassium iodide to facilitate nucleophilic substitution.

- Reaction times vary from 10 to 72 hours depending on conditions.

- The product is isolated by filtration, solvent removal, and purification by flash chromatography or recrystallization.

Salt Formation and Purification

- The free base of this compound is often converted into a crystalline salt to aid purification and characterization.

- Oxalic acid is commonly used to form the oxalate salt by dissolving the free base in absolute ethanol and adding oxalic acid.

- The salt precipitates out and can be recrystallized from ethanol or ethyl acetate for purity.

- Melting points and NMR spectra confirm the structure and purity of the final compound.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Hydroxyl to Halogen substitution | Thionyl chloride, reflux in chloroform, 5 hours | Halogenated propylamine (e.g., 3-chloropropylamine hydrochloride) | Isolated by filtration and washing |

| 2 | Ether formation (aryl-oxy bond) | Sodium salt of 4-isopropylphenol, methanol, reflux 5 days | Aryloxypropyl intermediate | Extraction with ether, washing, drying |

| 3 | Amination (N-ethyl introduction) | Ethylamine, acetonitrile or methanol, K2CO3, KI catalyst, reflux 10–72 h | This compound (free base) | Purification by chromatography |

| 4 | Salt formation and purification | Oxalic acid in absolute ethanol, precipitation, recrystallization | Oxalate salt of final amine | Characterization by melting point, NMR |

Research Findings and Notes

- The reaction of halogenated intermediates with phenol sodium salts is a well-established method to form aryloxy ethers, providing good yields with relatively mild conditions.

- The choice of solvent and base is critical for efficient nucleophilic substitution; polar aprotic solvents and strong bases favor ether formation and amination.

- The amination step with ethylamine requires controlled temperature (typically 100–140 °C) and extended reaction times to ensure complete substitution without side reactions.

- Oxalate salt formation is a standard approach for isolating and characterizing amines in this class, offering crystalline solids suitable for melting point determination and NMR analysis.

- The described methods allow for the preparation of both racemic mixtures and optically active isomers, with resolution of enantiomers possible via salt formation with optically active acids if needed.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as halides or alkyl groups can substitute the phenolic oxygen.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Formation of various substituted phenols or ethers.

Scientific Research Applications

Pharmacological Applications

1.1 Histamine H3 Receptor Modulation

One of the primary applications of N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine is its role as a non-imidazole alkylamine that exhibits antagonistic and agonistic activities at histamine H3 receptors. This receptor is known to play a crucial role in various neurological processes, including modulation of neurotransmitter release. The compound's structural properties allow it to interact effectively with these receptors, making it a potential candidate for treating conditions related to histamine dysregulation, such as sleep disorders and cognitive impairments .

1.2 Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. Studies have shown that modulation of histamine receptors can influence neuroinflammatory responses, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. By acting on these pathways, this compound could contribute to neuroprotection and cognitive enhancement .

Biochemical Research Applications

2.1 Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties that facilitate the study of protein interactions and functions. The compound can be employed as a probe in various assays aimed at understanding protein dynamics within biological systems, particularly in the context of drug discovery and development .

2.2 Chemical Stability Studies

The thermal stability of this compound has been investigated using pyrolysis-capillary gas chromatography (Py-cGC). This technique allows researchers to analyze the degradation products of the compound under different thermal conditions, providing insights into its stability and potential degradation pathways. Such studies are essential for assessing the safety and efficacy of compounds used in pharmacological applications .

Summary of Thermal Degradation Products

The following table summarizes the key findings from thermal degradation studies of similar compounds:

| Temperature (°C) | Major Degradation Products | Observations |

|---|---|---|

| 400 | Propene, Methanol | Initial breakdown products identified |

| 600 | N-ethylenethanamine, Methoxyethene | Significant thermal degradation observed |

| 800 | Phosphine | High-temperature stability concerns |

Case Study: Neuroprotective Potential

A case study examining the effects of this compound on neuronal cultures demonstrated its potential to reduce oxidative stress markers and promote cell viability under neurotoxic conditions. This suggests that the compound may contribute positively to neuronal health and function.

Mechanism of Action

The mechanism by which N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine with five structurally related amines, focusing on molecular features, physicochemical properties, and functional implications.

Structural Analog: 4-(4-Ethylphenoxy)-N-(2-methyl-2-propanyl)-1-butanamine ()

- Molecular Formula: C₁₆H₂₇NO

- Key Differences: Chain Length: The butanamine backbone (4 carbons) vs. propanamine (3 carbons) increases molecular weight (249.4 g/mol vs. ~235 g/mol estimated for the target compound). Substituents: A tert-butyl (2-methyl-2-propanyl) group replaces the ethyl group on the amine nitrogen, enhancing steric hindrance. Phenoxy Group: 4-Ethylphenoxy vs. 4-isopropylphenoxy, reducing branching at the aromatic substituent.

- Implications : The longer chain and bulkier tert-butyl group may reduce solubility in aqueous media compared to the target compound .

Branched Amine: Diisobutylamine (1-Propanamine, 2-Methyl-N-(2-Methylpropyl)-) ()

- Molecular Formula : C₈H₁₉N

- Key Differences :

- Backbone : Shorter propanamine chain with dual branching (methyl groups at C2 and the amine).

- Substituents : Lacks aromatic ether groups.

- Physicochemical Data :

- Vapor Pressure: 10 mmHg at 30°C (higher volatility than aromatic ether-containing compounds).

- Solubility: Slightly water-soluble, typical of branched aliphatic amines.

- Implications : The absence of aromatic ethers results in lower molecular weight (129.2 g/mol) and higher volatility, making diisobutylamine less suitable for applications requiring prolonged stability .

Linear Amine: Dipropylamine (1-Propanamine, n-Propyl) ()

- Molecular Formula : C₆H₁₅N

- Key Differences :

- Structure : Linear n-propyl chains without branching or aromatic groups.

- Physicochemical Data :

- Vapor Pressure: 30 mmHg at 25°C (significantly higher volatility than the target compound).

- Solubility: Insoluble in water.

Aromatic Ether Analog: 3-[4-[2-(Dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine ()

- Molecular Formula : C₁₅H₂₅N₂O

- Key Differences: Amine Groups: Dual dimethylamino groups vs. a single ethyl group in the target compound. Phenoxy Substituent: Additional dimethylaminoethyl group on the phenyl ring.

Phosphorylated Analog: Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate ()

- Molecular Formula: C₁₁H₂₇INO₂PS

- Key Differences :

- Functional Groups : Incorporates a phosphoryl thioester and iodide counterion, absent in the target compound.

- Complexity : Higher molecular weight (427.3 g/mol) due to iodine and phosphorus.

- Implications : The phosphoryl group introduces reactivity (e.g., enzyme inhibition), but the iodide salt reduces stability in aqueous environments .

Comparative Data Table

Key Research Findings

- Branching vs. Solubility : Branched amines (e.g., diisobutylamine) exhibit lower water solubility than linear analogs but higher volatility .

- Aromatic Ethers: The 4-isopropylphenoxy group in the target compound likely enhances lipid solubility compared to non-aromatic amines, favoring membrane permeability but reducing aqueous solubility.

- Functional Group Diversity: Phosphorylated analogs () introduce reactive sites but face stability challenges, whereas dimethylamino groups () improve polarity for targeted interactions .

Biological Activity

N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine, with the chemical formula CHNO and CAS number 1040686-28-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Pharmacological Effects

Research indicates that compounds with similar structures can exhibit a range of biological activities:

- Neurotransmitter Modulation : Some studies have suggested that phenoxyalkylamines can affect the levels of neurotransmitters like dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

- Potential Antidepressant Activity : Given the structural similarities with known antidepressants, this compound may have potential antidepressant properties that warrant further investigation.

In Vitro Studies

A study conducted on structurally related compounds demonstrated that modifications in the alkyl chain length and branching could significantly alter receptor affinity and inhibitory potency against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism . While specific studies on this compound are scarce, it is hypothesized that similar interactions may occur.

Network Pharmacology Approach

Recent advancements in network pharmacology suggest that understanding the interactions between drugs and their biological targets can reveal unexpected therapeutic potentials. For instance, a comprehensive analysis of drug-event associations has shown that many compounds can influence multiple biological pathways simultaneously . This approach could be applied to this compound to explore its broader implications in drug safety assessments.

Comparative Biological Activity Table

| Compound Name | Structure | Affinity for hH3R | Inhibitory Activity for hMAO B | Potential Applications |

|---|---|---|---|---|

| This compound | Structure | TBD | TBD | Neurological Disorders |

| Compound 13 (related structure) | Similar | Ki = 25 nM | IC50 = 4 nM | Parkinson's Disease Treatment |

Note: TBD = To Be Determined; further research is needed to establish these values for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine, and how can reaction conditions be optimized?

- Methodology :

- Route Selection : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 4-isopropylphenol with a propanamine derivative (e.g., N-ethyl-2-bromo-1-propanamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to maximize yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include aromatic protons (δ 6.8–7.2 ppm for 4-isopropylphenoxy) and ethyl/propyl chain resonances (δ 1.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~278.2 g/mol). Fragmentation patterns help identify functional groups .

- FTIR : Peaks at ~1250 cm⁻¹ (C-O ether stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm the phenoxy moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound across studies?

- Methodology :

- Experimental Replication : Standardize assays (e.g., receptor binding assays using consistent cell lines, such as HEK293 transfected with target receptors) to eliminate variability .

- Data Normalization : Control for batch-to-batch compound purity (via HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis : Compare studies using tools like PRISMA guidelines to identify confounding factors (e.g., differences in IC₅₀ determination methods) .

Q. What computational approaches predict the stereochemical outcomes and binding affinity of this compound?

- Methodology :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors). Key parameters include grid box size (20 ų) and exhaustiveness (≥8) .

- MD Simulations : GROMACS or AMBER for stability analysis (50 ns trajectories, NPT ensemble) to assess ligand-receptor complex dynamics .

- Quantum Mechanics (QM) : DFT (B3LYP/6-31G*) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How does the 4-isopropylphenoxy group influence the compound’s metabolic stability in vitro?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using non-compartmental analysis .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions. IC₅₀ values guide structure-activity relationship (SAR) optimization .

Methodological Considerations

Q. What strategies mitigate racemization during synthesis of chiral analogs?

- Methodology :

- Chiral Auxiliaries : Employ (R)- or (S)-prolinol derivatives to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

- Asymmetric Catalysis : Use Ru-BINAP complexes for hydrogenation steps, achieving ee >90% under H₂ (50 psi) at 25°C .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., ether cleavage) .

- Long-Term Stability : Store at -20°C in amber vials under argon. Monthly HPLC checks over 12 months confirm stability ≥95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.